molecular formula C10H11FO B6209646 (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 2728490-04-6

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No. B6209646
CAS RN: 2728490-04-6
M. Wt: 166.2
InChI Key:
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Description

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol, otherwise known as 7-fluoroindenemethanol (7FIM), is a small molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug development. 7FIM has been found to possess a number of interesting biochemical and physiological effects, and has been studied for its potential to be used as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is not yet fully understood. However, it is believed to act through a number of different pathways. For example, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (5). Additionally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immunity (6).
Biochemical and Physiological Effects
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has been found to possess a number of interesting biochemical and physiological effects. For example, it has been found to possess anti-inflammatory properties, as well as anti-cancer and anti-viral activity (3). Additionally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has been found to possess anti-fungal activity, and to be a potential inhibitor of HIV-1 integrase (4). (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has also been found to possess anti-oxidant activity, and to be a potential inhibitor of the enzyme acetylcholinesterase (7).

Advantages and Limitations for Lab Experiments

The synthesis of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is relatively straightforward, and yields a high yield of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol in a short amount of time. Additionally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is relatively stable, making it suitable for use in laboratory experiments. However, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is also a relatively expensive compound, making it less suitable for use in large-scale experiments. Additionally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has a relatively short shelf-life, making it necessary to store it in a cool, dry place in order to maintain its potency.

Future Directions

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has a number of potential future directions, including its use as a therapeutic agent for the treatment of a variety of diseases. Additionally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol could be further studied for its potential to be used as an anti-cancer agent, as an anti-inflammatory agent, or as an inhibitor of HIV-1 integrase. Additionally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol could be further studied for its potential to be used as an anti-oxidant, or as an inhibitor of acetylcholinesterase. Finally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol could be further studied for its potential to be used as a drug delivery system, or as a potential inhibitor of other enzymes or proteins.

Synthesis Methods

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can be synthesized using a number of methods, including a two-step synthesis from commercially available 2,3-dihydro-1H-indene-4-carboxylic acid (1). The first step involves the reaction of 1 with aqueous sodium hydroxide to form the sodium salt of 1. This salt is then reacted with 7-fluorobenzenesulfonyl chloride in DMF to form (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol (2). This reaction has been found to be highly efficient and yields a high yield of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol in a short amount of time.

Scientific Research Applications

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has been studied for its potential applications in the fields of medicinal chemistry and drug development. It has been found to possess a number of interesting biochemical and physiological effects, and has been studied for its potential to be used as a therapeutic agent. For example, it has been found to possess anti-inflammatory properties, as well as anti-cancer and anti-viral activity (3). Additionally, (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has been found to possess anti-fungal activity, and to be a potential inhibitor of HIV-1 integrase (4).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene", "Sodium hydride (NaH)", "Bromine (Br2)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrogen fluoride (HF)", "Sodium cyanoborohydride (NaCNBH3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Bromination of 2,3-dihydro-1H-indene with Br2 in the presence of NaH to form 7-bromo-2,3-dihydro-1H-indene", "Step 2: Reduction of 7-bromo-2,3-dihydro-1H-indene with NaBH4 in methanol to form (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol", "Step 3: Treatment of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol with HF to remove the protecting group and form 7-fluoro-2,3-dihydro-1H-indene", "Step 4: Reduction of 7-fluoro-2,3-dihydro-1H-indene with NaCNBH3 in the presence of NaCl and H2O to form (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol" ] }

CAS RN

2728490-04-6

Product Name

(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Molecular Formula

C10H11FO

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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